N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide
Description
This compound features a benzamide backbone substituted with 2,4-dimethoxy groups and a 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl moiety. The fluorine atom at the 2-position of the phenyl ring may enhance metabolic stability and lipophilicity, while the methoxy groups at the 2- and 4-positions of the benzamide likely improve solubility.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-20-7-5-4-6-17(20)24(30)28(14)15-8-11-19(25)21(12-15)27-23(29)18-10-9-16(31-2)13-22(18)32-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXUYOQRKPASDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. A common method involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde, followed by cyclization. The addition of fluorinated phenyl and dimethoxybenzamide groups is achieved through nucleophilic aromatic substitution reactions, often using reagents like fluorobenzenes and methoxyanilines under specific conditions like controlled temperature and pH.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors, ensuring precise control over reaction parameters and improving yield and purity. Optimized reaction conditions, including the use of catalysts and solvent systems, are employed to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with varied oxidation states.
Reduction: Reduction reactions typically affect the carbonyl and fluoro groups, potentially yielding aminated or hydrogenated products.
Substitution: The presence of fluorine and methoxy groups facilitates electrophilic and nucleophilic substitution reactions, often resulting in modified aromatic compounds.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Catalysts like palladium on carbon, elevated temperatures, and specific solvents like dichloromethane or toluene.
Major Products: The primary products from these reactions are often derivatives of the parent compound, including fluorinated quinazolinones, methoxylated aromatics, and their respective oxidation or reduction products.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Explored for its role in modulating biochemical pathways, particularly in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases such as cancer.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The fluorine and methoxy groups enhance binding affinity and selectivity, modulating the activity of biological pathways. Key pathways include those involved in cell signaling, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Research Findings
Fluorine Positioning : The 2-fluoro substituent in the target compound mirrors trends in and , where fluorine improves bioavailability and target engagement .
Quinazolinone vs.
Methoxy vs. Hydroxy Groups : The target’s methoxy groups offer superior solubility over hydroxy-substituted analogs (), critical for oral drug development .
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide, a compound with a complex organic structure, is part of the quinazolinone derivatives known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H22F1N3O2 |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 941895-13-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include:
- Enzymes : Inhibition of enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity related to various signaling pathways.
This compound's unique functional groups enhance its potential as a pharmacologically active agent.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit specific enzymes linked to tumor growth. For instance, studies have shown that compounds with similar structures can inhibit:
- Tyrosine Kinases : Critical in cell signaling pathways related to cancer.
A study by highlights the potential of quinazolinone derivatives as anticancer agents through enzyme inhibition.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the quinazolinone moiety suggests potential effectiveness against various pathogens. A comparative study on similar derivatives demonstrated varying degrees of antimicrobial activity against bacterial strains.
| Compound Name | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 15 mm |
| This compound | 18 mm |
Case Studies and Research Findings
- Anticonvulsant Activity : A related study demonstrated that compounds with similar structural features exhibited significant anticonvulsant activity in animal models. The mechanism was suggested to involve modulation of benzodiazepine receptors .
- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, with IC50 values demonstrating effective inhibition at specific concentrations.
- Synthesis and Biological Evaluation : A recent publication detailed the synthesis of several quinazolinone derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against various microbial strains and cancer cell lines, showing promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
